molecular formula C5H11OP B2518186 2-Dimethylphosphorylprop-1-ene CAS No. 2445786-32-1

2-Dimethylphosphorylprop-1-ene

Cat. No.: B2518186
CAS No.: 2445786-32-1
M. Wt: 118.116
InChI Key: ASISMJQUGVHJDE-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylprop-1-ene, also known as dimethyl (prop-1-en-2-yl)phosphine oxide, is an organophosphorus compound with the molecular formula C5H11OP. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone. It is a versatile compound used in various chemical reactions and industrial applications .

Scientific Research Applications

2-Dimethylphosphorylprop-1-ene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylprop-1-ene typically involves the reaction of dimethylphosphine oxide with propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the phosphoryl group to the propene molecule. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylprop-1-ene involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The compound’s ability to donate and accept electrons makes it a valuable intermediate in many chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: Similar in structure but lacks the propene backbone.

    Trimethylphosphine oxide: Contains an additional methyl group compared to 2-Dimethylphosphorylprop-1-ene.

    Ethylphosphine oxide: Has an ethyl group instead of the propene backbone .

Uniqueness

This compound is unique due to its specific combination of a phosphoryl group and a propene backbone, which imparts distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-dimethylphosphorylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASISMJQUGVHJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)P(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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